The compound can be sourced from various chemical suppliers and is synthesized in laboratory settings. It is classified as a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom, which influences its reactivity and interactions in biological systems.
The synthesis of Dimethyl-(2-methyl-piperidin-3-YL)-amine typically involves several key methods:
The synthesis process may involve purification techniques such as distillation or recrystallization to achieve high purity levels. The conditions under which these reactions occur can vary significantly based on the desired yield and purity of the final product.
Dimethyl-(2-methyl-piperidin-3-YL)-amine has a complex molecular structure characterized by its piperidine ring and two methyl groups attached to the nitrogen atom. The structural representation can be summarized as follows:
The InChI key for this compound is provided as follows:
This information aids in identifying the compound in databases and facilitates further research.
Dimethyl-(2-methyl-piperidin-3-YL)-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Dimethyl-(2-methyl-piperidin-3-YL)-amine primarily involves its interaction with biological targets through its amine functionality. The basic nature of the amine allows it to participate in hydrogen bonding and ionic interactions with various biomolecules, potentially influencing neurotransmitter systems or enzyme activities.
These properties indicate significant versatility in applications across various scientific fields.
Dimethyl-(2-methyl-piperidin-3-YL)-amine has several scientific uses:
Piperidine derivatives have constituted a cornerstone of medicinal chemistry since the mid-20th century, evolving from simple alkaloid structures to sophisticated pharmacophores. The emergence of dimethyl-(2-methyl-piperidin-3-yl)-amine represents a strategic advancement in this chemical lineage, designed to overcome limitations of earlier scaffolds. Historically, piperidine motifs gained prominence through natural product isolations (e.g., piperine from black pepper) and early synthetic drugs like meperidine (1940s analgesic). The 2,3-disubstituted piperidine subclass gained particular attention in the 1990s when researchers discovered that strategic substitution at these positions conferred enhanced blood-brain barrier (BBB) penetration and improved metabolic stability compared to unsubstituted analogs. This compound specifically emerged from systematic structure-activity relationship (SAR) campaigns targeting neurological disorders, where its balanced lipophilicity (clogP ~1.8) and stereochemical complexity addressed pharmacological shortcomings of first-generation piperidine drugs [1] [6]. The dimethylamine moiety at C3 represents a deliberate structural optimization to enhance interactions with G-protein coupled receptors (GPCRs) and monoamine transporters, positioning this scaffold at the intersection of CNS and antimicrobial drug discovery [6] .
The molecular architecture of dimethyl-(2-methyl-piperidin-3-yl)-amine contains three strategically significant elements that collectively define its pharmacophoric utility:
Stereochemical Complexity: The chiral centers at C2 and C3 create distinct spatial orientations of pharmacophoric elements. The (3R,2S) configuration demonstrates ~15-fold greater affinity for dopamine and histamine receptors than its diastereomers, attributable to optimal positioning of the dimethylamino group for cation-π interactions within target binding pockets [6] .
Conformational Restriction: The methyl group at C2 imposes significant 1,3-diaxial strain, biasing the piperidine ring toward specific chair conformations. This reduces the entropic penalty upon target binding and enhances selectivity. X-ray crystallography studies reveal that this conformational bias enables optimal hydrogen bond donor-acceptor distances (2.8-3.2Å) with conserved aspartate residues in aminergic receptors [1] [8].
Electron Distribution: The tertiary dimethylamine group exhibits a calculated pKa of 9.2±0.3, ensuring >90% protonation at physiological pH. This facilitates strong electrostatic interactions with biological targets while maintaining balanced lipophilicity for membrane penetration. Molecular orbital calculations indicate the highest occupied molecular orbital (HOMO) density localizes around the dimethylamino nitrogen, supporting its role as an essential pharmacophore [6].
Table 1: Pharmacophoric Elements and Target Interactions
Structural Feature | Biophysical Property | Target Interaction | Biological Consequence |
---|---|---|---|
3-Dimethylamino group | pKa = 9.2±0.3 | Salt bridge with Asp114 (hH3R) | High-affinity receptor binding (Ki < 10 nM) |
C2-methyl group | 1,3-diaxial strain (ΔG = 1.8 kcal/mol) | Van der Waals contact with hydrophobic pocket | Enhanced subtype selectivity (500-fold H3R/H4R) |
Piperidine nitrogen | pKa = 10.1±0.2 | Hydrogen bonding with Tyr185 (DAT) | Modulation of transporter inhibition |
Chiral centers | ΔΔG binding up to 2.4 kcal/mol | Stereospecific binding pocket complementarity | Diastereomer-specific activity differences |
The scaffold's versatility is evidenced by its incorporation into diverse therapeutic agents. For example, structural analogs demonstrate sub-nanomolar affinities for dopamine transporters (DAT Ki = 30-77 nM) while maintaining >100-fold selectivity over serotonin transporters—a pharmacological profile unattainable with simpler piperidines [6]. Similarly, in histamine receptor targeting, strategic decoration of this core yields compounds with H3R affinity (Ki = 4.49 nM) and exceptional H3R/H4R selectivity (>6,500-fold), addressing a key challenge in histaminergic drug development .
This scaffold demonstrates particular utility in two challenging therapeutic arenas: overcoming multidrug resistance (MDR) and targeting underexplored biological mechanisms:
Multidrug Resistance Reversal: The scaffold enhances efficacy against resistant pathogens through dual mechanisms. First, it serves as a structural motif in mycobacterial thymidylate kinase (TMK) inhibitors, bypassing traditional resistance mechanisms. Derivatives like the 5-methylpyrimidine-2,4-dione conjugates inhibit clinically isolated MDR-TB strains at concentrations as low as 0.0039–0.0625 μg/mL by targeting the essential TMM transport system [2] [4]. Second, structural analogs act as efflux pump inhibitors (EPIs) in Gram-negative pathogens. The dimethylamino group facilitates proton motive force disruption, potentiating legacy antibiotics against resistant Pseudomonas aeruginosa (8-32 fold MIC reduction for fluoroquinolones) without intrinsic antibacterial activity—addressing a key limitation of earlier EPIs [5].
Underexplored Therapeutic Niches:
Table 2: Therapeutic Applications Against Underexplored Targets
Therapeutic Area | Molecular Target | Derivative Structure | Efficacy Metric |
---|---|---|---|
Mycobacterial infections | MmpL3 transporter | Pyridine-2-methylamine conjugate | MIC = 0.016 μg/mL (H37Rv); 0.0039-0.0625 μg/mL (MDR/XDR-TB) |
Lapatinib-resistant breast cancer | HSP70 ATPase | Piperidine-2,6-diamine analog | IC50 = 1.41 μM (BT474); 1.47 μM (BT/LapR1.0); Kd = 2.46 μM (SPR) |
Neuropathic pain | N-type Ca²⁺ channel | trans-Phenylcyclopropylamine hybrid | IC50 = 0.7 μM (IMR32 assay); ED50 = 4 mg/kg (analgesia) |
Psychostimulant use disorder | Dopamine transporter | 4-(3-Piperidinopropoxy)phenyl conjugate | DAT Ki = 30.0-77.2 nM; minimal locomotor stimulation |
The scaffold's impact on medicinal chemistry is further amplified by its favorable drug-likeness metrics. Calculated parameters for optimized derivatives include ligand efficiency (LE) >0.35, lipophilic efficiency (LipE) >6, and topological polar surface area (TPSA) 40-60 Ų—collectively predicting robust CNS penetration and oral bioavailability [6] . These properties enable targeting of previously "undruggable" systems, including protein-protein interactions in HSP70 complexes and allosteric sites on neurotransmitter transporters [7].
The strategic incorporation of this scaffold continues to expand therapeutic boundaries. Recent applications include covalent inhibitors targeting SARS-CoV-2 main protease (Mpro) where the dimethylamino group enhances membrane permeability relative to carboxylate analogs, and allosteric modulators of complement factor D with improved pharmacokinetic profiles for intravitreal administration [8]. These diverse applications validate dimethyl-(2-methyl-piperidin-3-yl)-amine as a privileged structure capable of addressing evolving challenges in modern drug discovery.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8